molecular formula C17H12O6 B1236724 (3E)-3-(3,4-dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)furan-2(3H)-one CAS No. 145588-13-2

(3E)-3-(3,4-dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)furan-2(3H)-one

Cat. No. B1236724
CAS RN: 145588-13-2
M. Wt: 312.27 g/mol
InChI Key: TZBZGNPXKXHFKI-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BE-23372M is a butenolide that is furan-2(3H)-one substituted by a 3,4-dihydroxybenzylidene group at position 3 and a 3,4-dihydroxyphenyl group at position 5 (the 3E stereoisomer). It is isolated from the fermentation broth of the fungal strain Rhizoctonia solani F23372 and has been found to possess significant tyrosine kinase inhibitory potential. It also inhibits the growth of A431 human epidermoid carcinoma and MKN-7 human stomach cancer cell lines. It has a role as a metabolite, a tyrosine kinase inhibitor and an antimicrobial agent. It is a polyphenol and a butenolide.

Scientific Research Applications

1. Chemical Structure and Synthesis

  • The synthesis and structural characteristics of similar compounds, such as (E)-13-(2-Bromophenyl)micheliolide, have been explored. These studies focus on the molecular structure, bonding, and synthesis processes under specific reaction conditions (Penthala et al., 2014).

2. Biological Activity

  • Research on phenolic compounds from various plant sources has identified compounds with structures similar to (3E)-3-(3,4-dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)furan-2(3H)-one. These studies often examine the cytotoxic activities of these compounds (Bader et al., 2011).

3. Applications in Drug Synthesis

  • The compound has been mentioned in the context of synthesizing novel protein tyrosine kinase inhibitors. This research outlines the synthesis process and confirms the structure of similar compounds, demonstrating their potential in medical applications (Tanaka et al., 1994).

4. Environmental Chemistry

  • Studies involving the oxidation of furan compounds, including those structurally related to this compound, have implications in environmental chemistry. These studies focus on the formation of specific products through photo-oxidation processes (Alvarez et al., 2009).

properties

CAS RN

145588-13-2

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

(3E)-5-(3,4-dihydroxyphenyl)-3-[(3,4-dihydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C17H12O6/c18-12-3-1-9(6-14(12)20)5-11-8-16(23-17(11)22)10-2-4-13(19)15(21)7-10/h1-8,18-21H/b11-5+

InChI Key

TZBZGNPXKXHFKI-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C=C(OC2=O)C3=CC(=C(C=C3)O)O)O)O

SMILES

C1=CC(=C(C=C1C=C2C=C(OC2=O)C3=CC(=C(C=C3)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C2C=C(OC2=O)C3=CC(=C(C=C3)O)O)O)O

synonyms

3-(3,4-dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)-2(3H)-furanone
BE 23372M
BE-23372M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-3-(3,4-dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)furan-2(3H)-one
Reactant of Route 2
(3E)-3-(3,4-dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)furan-2(3H)-one
Reactant of Route 3
(3E)-3-(3,4-dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)furan-2(3H)-one
Reactant of Route 4
(3E)-3-(3,4-dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)furan-2(3H)-one
Reactant of Route 5
(3E)-3-(3,4-dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)furan-2(3H)-one
Reactant of Route 6
(3E)-3-(3,4-dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)furan-2(3H)-one

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